molecular formula C8H12ClN5 B2443648 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine CAS No. 151898-42-9

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B2443648
CAS No.: 151898-42-9
M. Wt: 213.67
InChI Key: KGKXZXBFMYYZIV-UHFFFAOYSA-N
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Description

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine: is a heterocyclic compound with the molecular formula C9H12ClN5. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of the piperidine ring and the triazine core makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with piperidine The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include substituted triazines, Schiff bases, and various oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with specific properties.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. They are investigated for their ability to interact with specific biological targets and pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the piperidine ring enhances its binding affinity and specificity towards certain biological targets. The triazine core plays a crucial role in the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    4-Chloro-6-(1-piperidinyl)pyrimidine: Similar in structure but with a pyrimidine core instead of a triazine core.

    6-(1-Piperidinyl)-4-chloropyrimidine: Another compound with a similar structure but different core.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share some structural similarities and are studied for their biological activities.

Uniqueness: 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its triazine core, which imparts distinct chemical and biological properties. The combination of the triazine core with the piperidine ring enhances its versatility and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKXZXBFMYYZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ammonia was bubbled for 5 min in a solution of 2,4-dichloro-6-piperidin-1-yl-[1,3,5]triazine (500 mg, 2.15 mmol) in dry 1,4-dioxane (20 mL). The solution was heated at 70° C. for 16 h in a sealed tube. The reaction mixture was allowed to cool to room temperature, and partitioned between AcOEt and a solution of sat. NH4Cl. After separation, the organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated to afford the title compound 221 (453 mg, 2.12 mmol, 98% yield). LRMS: [MH]=214.1.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

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